(2S,4R)-4-benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
Description
(2S,4R)-4-Benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative widely utilized as a building block in organic synthesis, particularly in peptide chemistry and drug development. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine functionality, enabling selective reactions at other positions . The (2S,4R) stereochemistry is critical for its conformational rigidity and biological interactions, making it valuable in designing protease inhibitors, PROTACs (proteolysis-targeting chimeras), and other therapeutic agents .
This compound’s benzyl substituent at the 4-position enhances lipophilicity and modulates steric and electronic properties, influencing its reactivity and binding affinity in target systems .
Properties
IUPAC Name |
4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-11-13(10-14(18)15(19)20)9-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNHKKRLLDYCIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10521019 | |
| Record name | 4-Benzyl-1-(tert-butoxycarbonyl)proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10521019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153074-95-4 | |
| Record name | 4-Benzyl-1-(tert-butoxycarbonyl)proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10521019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrogenation-Based Cyclization (Patent WO2014206257A1)
A landmark method described in Patent WO2014206257A1 utilizes asymmetric hydrogenation to construct the pyrrolidine core. The synthesis proceeds via the following steps:
Step 1: Substrate Preparation
A prochiral enamide precursor, (S)-N-p-methoxybenzyl-2-tert-butoxycarbonyl-4-benzyloxycarbonyl-2,3-dihydro-1H-pyrrole, is prepared through condensation of tert-butyl carbamate with a benzyl-protected dihydropyrrole derivative.
Step 2: Catalytic Hydrogenation
The enamide is subjected to hydrogenation under high-pressure H₂ (1.4–1.5 MPa) in a mixture of ethanol and DMF (5:1 v/v) at 50°C. A chiral iridium catalyst (1 mol%) and sodium ethoxide (10 mol%) drive the reaction, achieving >90% conversion and 95:5 diastereomeric ratio (dr) favoring the (2S,4R) isomer.
Step 3: Deprotection and Carboxylation
The benzyloxycarbonyl group is removed via hydrogenolysis, followed by oxidation of the secondary alcohol to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄).
Key Reaction Parameters:
| Parameter | Value/Detail |
|---|---|
| Catalyst | Chiral Ir complex (M) |
| Solvent System | Ethanol/DMF (5:1) |
| Temperature | 50°C |
| H₂ Pressure | 1.4–1.5 MPa |
| Diastereomeric Ratio | 95:5 (2S,4R:2S,4S) |
Boc Protection of Pyrrolidine Intermediates
An alternative route involves functionalizing pre-formed pyrrolidine derivatives. For example, (2S,4R)-4-benzylpyrrolidine-2-carboxylic acid is treated with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane under basic conditions (triethylamine, 0°C). This method achieves Boc protection with >98% yield but requires prior resolution of the pyrrolidine enantiomers, which adds steps.
Stereochemical Control Strategies
Chiral Auxiliaries and Catalysts
The patent method (Section 2.1) employs a chiral iridium catalyst to induce asymmetry during hydrogenation. Comparative studies show that phosphine-oxazoline ligands enhance enantioselectivity by stabilizing the transition state through π-π interactions with the benzyl group.
Dynamic Kinetic Resolution
In cases where racemization occurs at C4, dynamic kinetic resolution using lipases (e.g., Candida antarctica lipase B) has been explored. This approach converts undesired (2S,4S) isomers into esters, which are then separated chromatographically.
Process Optimization and Scalability
Solvent and Temperature Effects
Catalytic System Tuning
Replacing sodium ethoxide with milder bases (e.g., K₂CO₃) improves compatibility with acid-sensitive intermediates. However, this trade-off reduces reaction rates by ~30%.
Analytical Characterization
Critical physicochemical properties of the final product include:
| Property | Value | Source |
|---|---|---|
| Density | 1.185 ± 0.06 g/cm³ | |
| Boiling Point | 447.9 ± 38.0°C (Predicted) | |
| Molecular Weight | 305.37 g/mol | |
| LogP | 2.88 |
Comparative Evaluation of Methods
| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Catalytic Hydrogenation | 85–90 | 95–98 | High | Moderate |
| Boc Protection | 70–75 | 99+ | Low | High |
The hydrogenation route offers superior scalability but requires specialized equipment for high-pressure reactions. In contrast, Boc protection is cost-effective for small-scale synthesis but necessitates additional chiral resolution steps .
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups like carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Benzyl bromide in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Pharmaceutical Applications
-
Peptide Synthesis :
- The compound serves as a protected amino acid derivative, allowing for the selective introduction of functional groups during peptide synthesis. Its Boc group can be easily removed under mild conditions, facilitating the formation of peptides with high purity and yield.
- Case Study: In the synthesis of cyclic peptides, (2S,4R)-4-benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid has been utilized to introduce stereochemical diversity, enhancing the biological activity of the resulting compounds.
-
Drug Development :
- Its structural properties make it an important precursor for developing novel therapeutic agents targeting various diseases, including cancer and metabolic disorders.
- Research indicates that derivatives of this compound exhibit promising activity as inhibitors in specific biological pathways, suggesting potential uses in drug formulation.
Synthetic Applications
-
Asymmetric Synthesis :
- The compound is employed in asymmetric synthesis protocols due to its chiral nature, enabling the production of enantiomerically enriched compounds.
- Example: In a study involving the synthesis of chiral amines, this compound was used as a chiral auxiliary, significantly improving enantioselectivity.
-
Building Block for Complex Molecules :
- It is used as a building block in synthesizing more complex organic molecules, particularly those containing nitrogen heterocycles.
- Research highlights its application in synthesizing biologically active natural products and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of (2S,4R)-4-benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc-protecting group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in various biochemical reactions. The benzyl group provides hydrophobic interactions that can enhance binding affinity to target proteins or enzymes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of Boc-protected pyrrolidine-2-carboxylic acids with diverse substituents at the 4-position. Below is a detailed comparison of structural analogs, focusing on substituent effects, synthetic methods, and applications:
Table 1: Structural and Functional Comparison of Analogs
Key Observations :
Electronic Effects :
- Electron-withdrawing groups (e.g., -CF₃, -F) increase electrophilicity and stability against enzymatic degradation .
- Halogens (Br, Cl) enhance halogen bonding, improving target affinity in drug-receptor interactions .
Lipophilicity :
- Benzyl derivatives with halogenated or alkylated substituents (e.g., 2,4-dichlorobenzyl) exhibit higher logP values, favoring membrane permeability .
Synthetic Accessibility :
- Tosyloxy or mesyloxy intermediates (e.g., ) enable facile substitution reactions, allowing diversification of the 4-position .
- Hydrolysis under basic conditions (e.g., NaOH/MeOH) is a common step for deprotection or functional group interconversion .
Biological Applications :
- Fluorinated analogs (e.g., 3-fluorobenzyl) are prevalent in positron emission tomography (PET) tracer synthesis due to their metabolic stability .
- The 4-(trifluoromethyl)benzyl derivative is used in PROTACs to optimize proteasome recruitment .
Research Findings and Trends
- PROTAC Development : The Boc-protected pyrrolidine scaffold is integral to PROTACs, where substituent choice at the 4-position fine-tunes ternary complex formation between target proteins and E3 ligases .
- Peptide Mimetics : Derivatives with propargyloxy or vinylbenzyl groups () are employed in ring-closing metathesis to generate cyclic peptides with enhanced bioavailability .
- Crystallography : SHELX software () has been pivotal in resolving the stereochemistry of these compounds, confirming their (2S,4R) configuration .
Biological Activity
(2S,4R)-4-benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, often referred to as Boc-protected proline derivative, is a chiral compound with significant implications in organic synthesis and medicinal chemistry. This article delves into its biological activity, including mechanisms of action, applications in research, and comparative analyses with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C17H23NO4
- Molecular Weight : 305.37 g/mol
- CAS Number : 153074-95-4
The compound features a pyrrolidine ring substituted with a benzyl group at the 4-position and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom. The specific stereochemistry (2S,4R) contributes to its unique biological properties.
Mode of Action
This compound functions primarily as a chiral auxiliary in asymmetric synthesis. Its mechanism involves:
- Inhibition of Amino Acid Transporters : Research indicates that this compound can inhibit sodium-dependent neutral amino acid transporters such as ASCT2 (SLC1A5), which plays a critical role in amino acid homeostasis in tissues .
Environmental Influence
The biological activity of this compound is influenced by environmental factors such as pH and temperature, which can affect the stability of the Boc protecting group and consequently its reactivity.
Medicinal Chemistry
This compound is utilized in various medicinal chemistry applications:
- Antiviral and Anticancer Agents : It serves as an intermediate in the synthesis of pharmaceutical compounds targeting viral infections and cancer therapies.
Enzyme Mechanisms and Protein-Ligand Interactions
This compound is employed in studies investigating enzyme mechanisms and protein-ligand interactions due to its ability to mimic natural substrates in enzymatic reactions.
Comparative Analysis with Similar Compounds
| Compound Name | Stereochemistry | Key Differences |
|---|---|---|
| (2S,4S)-4-benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid | 2S, 4S | Different stereochemistry may lead to altered biological activity. |
| (2S,4R)-4-(methoxymethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid | 2S, 4R | Variation in substituent affects solubility and reactivity. |
| (2S,4R)-4-(2-cyanobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid | 2S, 4R | The presence of a cyano group may enhance biological interactions. |
Case Studies and Research Findings
Recent studies have demonstrated the efficacy of this compound as a potent inhibitor of ASCT2. In vitro assays showed that it effectively reduced amino acid uptake in human cell lines, indicating potential therapeutic applications in metabolic disorders .
Another study highlighted its role in the synthesis of novel compounds that exhibited enhanced anti-cancer activity compared to existing treatments. The structure-activity relationship (SAR) analysis revealed that modifications at the benzyl position could significantly impact the compound's efficacy against cancer cell lines .
Q & A
Q. How can the synthesis of (2S,4R)-4-benzyl-1-Boc-pyrrolidine-2-carboxylic acid be optimized for yield and purity?
- Methodological Answer : The compound is typically synthesized via Boc-protection of the pyrrolidine ring, followed by benzyl group introduction. Key steps include:
- Hydrolysis of esters : Lithium hydroxide (LiOH) in aqueous THF at 0°C effectively cleaves methyl esters without epimerization, as shown in a 94% yield for a similar derivative .
- Purification : Column chromatography (10–40% EtOAc/pentane) removes byproducts, while acidification to pH 4 precipitates the carboxylic acid form .
- Critical Parameters : Maintain inert atmospheres during palladium-catalyzed steps to prevent oxidation .
Q. What analytical methods confirm the stereochemical configuration of this compound?
- Methodological Answer :
- X-ray crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) resolves absolute configuration, with R-factors <0.05 ensuring accuracy .
- NMR spectroscopy : H-H coupling constants (e.g., ) and NOE correlations distinguish cis vs. trans substituents on the pyrrolidine ring .
- Circular Dichroism (CD) : Useful for comparing optical activity with known enantiomers .
Q. How should researchers handle safety risks during synthesis?
- Methodological Answer :
- Hazard Mitigation : Use fume hoods (due to H335 respiratory irritation risks) and wear nitrile gloves (H315/H319 risks) .
- Waste Disposal : Neutralize acidic residues before disposal, adhering to local regulations for chlorinated byproducts .
Advanced Research Questions
Q. What challenges arise in maintaining stereochemical integrity during large-scale synthesis?
- Methodological Answer :
- Epimerization Risks : Basic conditions (e.g., prolonged LiOH exposure) may racemize the C2 stereocenter. Use low temperatures (<5°C) and short reaction times .
- Protecting Group Strategy : The Boc group minimizes side reactions at N1, but its bulkiness can hinder benzyl group installation. Alternative groups (e.g., Fmoc) may require orthogonal deprotection .
- Data Contradiction Example : A 25.3% yield drop in a similar synthesis was attributed to incomplete column purification; switching to preparative HPLC improved recovery .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodological Answer :
- QSAR/QSPR Models : Quantum chemistry-based QSQN technology predicts solubility, logP, and hydrogen-bonding capacity for structure-activity relationship (SAR) studies .
- Docking Simulations : The pyrrolidine ring’s rigidity and benzyl group hydrophobicity can be modeled to optimize binding to protease targets (e.g., SARS-CoV-2 M) .
Q. What strategies resolve contradictions in spectroscopic data for derivatives?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
